2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-9(2)13(15)14-16-11-7-5-6-8-12(11)17(14)10(3)4/h5-10,13H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGRAKFPBPEDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate, solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential pharmacological effects, particularly in the following areas:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Benzimidazole derivatives have also been studied for their antimicrobial activities. In vitro tests have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent . The effectiveness against resistant strains is particularly noteworthy.
Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Preliminary studies suggest its potential in modulating neurotransmitter systems, which could benefit conditions such as anxiety and depression .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neurological | Potential modulation of neurotransmitters |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a series of benzimidazole derivatives, including our compound of interest. The results indicated that at low micromolar concentrations, the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that modifications to the benzimidazole core could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial activity of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibition zones, indicating its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
Methoxy () and methanesulfonyl () groups introduce polar functional groups, enhancing water solubility but reducing membrane permeability.
Amine Chain Modifications :
- Branched vs. Linear Chains : The 2-methylpropan-1-amine chain in the target compound introduces steric hindrance, which may affect binding to enzymes or receptors compared to linear chains (e.g., 3-methanesulfonylpropan-1-amine in ).
- Electron-Withdrawing Groups : The methylthio () and methanesulfonyl () groups alter electron density, influencing reactivity and interactions with biological targets.
Biological Activity Trends: While direct activity data for the target compound is unavailable, structurally related benzimidazoles are explored for antifungal () and CNS-modulating applications.
Physicochemical and Spectral Comparisons
NMR Profiles :
Mass Spectrometry :
- All compounds exhibit fragmentation patterns corresponding to benzimidazole core cleavage (e.g., loss of NH₂ or alkyl groups). The target compound’s higher molecular weight (~243 vs. 189 for 10b ) results in distinct m/z ratios.
Biological Activity
2-Methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 203.28 g/mol. The structure features a benzimidazole core, which is pivotal in its interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar structural motifs have been reported to exhibit activity against various bacteria and fungi. A study demonstrated that benzimidazole derivatives can inhibit the growth of Candida albicans and other pathogenic fungi, suggesting potential applications in treating fungal infections .
Anticancer Properties
Research indicates that benzimidazole derivatives possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with a benzimidazole moiety have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. The structure–activity relationship (SAR) studies suggest that modifications on the benzimidazole ring can enhance anticancer efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that promote apoptosis or inhibit cell growth.
Case Studies
Several studies highlight the biological activity of benzimidazole derivatives:
- Antiviral Activity : A derivative exhibited significant antiviral activity against human cytomegalovirus (HCMV), showcasing its potential as an antiviral agent .
- Antioxidant Activity : Another study reported that certain benzimidazole derivatives demonstrated strong antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related diseases .
- Antihypertensive Effects : Some compounds have been noted for their ability to lower blood pressure through non-competitive inhibition of AT1 receptors, indicating potential applications in cardiovascular health .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine?
Answer:
The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, in related compounds like 1-(1H-benzimidazol-2-yl)ethylidene derivatives, condensation reactions between 2-acetylbenzimidazole and aldehydes in ethanol/water with NaOH catalysis yield target structures . Adjustments in solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) can optimize yields. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, tris(2-benzimidazolylmethyl)amine complexes were resolved using single-crystal diffraction, revealing bond angles and coordination modes critical for activity . Complementary techniques include:
- 1H/13C NMR : To verify proton environments (e.g., benzimidazole NH at δ 12–13 ppm) and carbon backbone .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (aromatic C=C) confirm functional groups .
Advanced: How can computational methods enhance the synthesis optimization of benzimidazole derivatives?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines quantum mechanics (QM) with machine learning to prioritize reaction conditions. Reaction path searches using tools like GRRM17 identify low-energy intermediates, reducing trial-and-error experimentation . Additionally, molecular docking (AutoDock Vina) can pre-screen derivatives for target binding affinity, guiding synthetic priorities .
Advanced: How should researchers resolve contradictions in reported biological activity data for benzimidazole analogs?
Answer:
Discrepancies often arise from structural analogs or assay variability. To address this:
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propan-2-yl vs. phenyl groups) and evaluate IC50 shifts. For example, replacing the adamantyl group in related amines altered neurological activity .
- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding mechanisms. In thiazolo[3,2-a]pyrimidine derivatives, cytotoxicity was validated across multiple cell lines (e.g., MCF-7 vs. HeLa) .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity >95%. Mobile phases: acetonitrile/water (0.1% TFA) gradients .
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
- Melting Point : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity and homogeneity .
Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Answer:
- Scaffold Hybridization : Merge benzimidazole with pharmacophores like pyrimidine (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) to enhance π-π stacking with targets .
- Stereochemical Control : Introduce chiral centers (e.g., (S)-configured amines) via asymmetric catalysis (e.g., Jacobsen’s salen catalysts) to probe enantioselective effects .
- Bioisosteric Replacement : Substitute propan-1-amine with tetrazole (e.g., (1S,2S)-2-methyl-1-(1H-tetrazol-5-yl)butan-1-amine) to modulate solubility and metabolic stability .
Advanced: How can crystallographic data inform the design of metal complexes using this compound?
Answer:
Crystal structures (e.g., Mn(II) perchlorate complexes) reveal coordination geometries (octahedral vs. tetrahedral) and ligand denticity. For example, tris(2-benzimidazolylmethyl)amine acts as a tripodal N-donor, stabilizing metal ions in catalysis . Paramagnetic NMR or EPR can further elucidate electronic environments in solution .
Basic: What safety precautions are recommended when handling this compound?
Answer:
While specific toxicity data may be limited, general protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What mechanistic insights can be gained from studying benzimidazole photophysical properties?
Answer:
Time-resolved fluorescence spectroscopy (e.g., TCSPC) measures excited-state lifetimes, revealing charge-transfer interactions. For example, nitro-substituted benzimidazoles (e.g., 7-nitro-N,1-di(propan-2-yl)benzimidazol-2-amine) exhibit solvatochromism, useful in sensor design . TD-DFT calculations correlate emission spectra with HOMO-LUMO gaps .
Advanced: How can researchers mitigate challenges in scaling up benzimidazole synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
